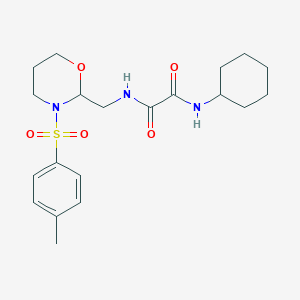
N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as CTOM, is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. CTOM belongs to the class of oxalamide compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches : A study by Mamedov et al. (2016) explores novel synthetic methods for producing di- and mono-oxalamides, which are structurally related to N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. These methods offer high yields and operational simplicity, indicating potential applications in the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Structures and Interactions : Research by Lai et al. (2006) focuses on the molecular structures of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, revealing significant insights into the interactions and conformational behavior of such compounds. These findings can be crucial for understanding the properties of related compounds like N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (Lai et al., 2006).
Development of New Heterocycles : A study by Sañudo et al. (2006) details the synthesis of new classes of cyclic dipeptidyl ureas, which have structural similarities to N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. These compounds hold potential for further exploration in medicinal chemistry (Sañudo et al., 2006).
Facile Synthesis of Functionalized Heterocycles : Research by Huang et al. (2019) demonstrates a straightforward approach to synthesizing functionalized 1,2-oxazinanes, closely related to the 1,3-oxazinan-2-yl group in N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. This research opens doors to new applications in synthetic and medicinal chemistry (Huang et al., 2019).
Applications in Parallel Synthesis : A study by Bogolubsky et al. (2016) focuses on the parallel synthesis of N1,N2-substituted aliphatic oxamides, demonstrating a method that could be applicable to compounds like N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. This method shows high success rates and moderate yields, indicating its potential utility in the synthesis of similar compounds (Bogolubsky et al., 2016).
Synthesis of Spirocyclic Oxazines : Saikia et al. (2014) developed a methodology for synthesizing spiro-1,3-oxazine derivatives, which are structurally related to the 1,3-oxazinan-2-yl group in N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. This research provides insights into efficient synthesis methods for such compounds (Saikia et al., 2014).
Diastereoselective Synthesis of β-Amino Acids : Research by Sleebs and Hughes (2007) explores the use of 1,3-oxazinan-6-ones in the synthesis of β-amino acids, demonstrating the versatility of oxazinanones. This study is relevant for understanding the synthetic applications of compounds like N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (Sleebs & Hughes, 2007).
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-15-8-10-17(11-9-15)29(26,27)23-12-5-13-28-18(23)14-21-19(24)20(25)22-16-6-3-2-4-7-16/h8-11,16,18H,2-7,12-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZWBORXEWAMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

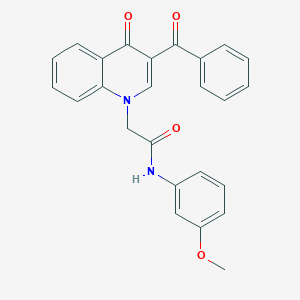
![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)
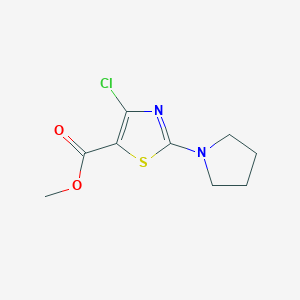
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)
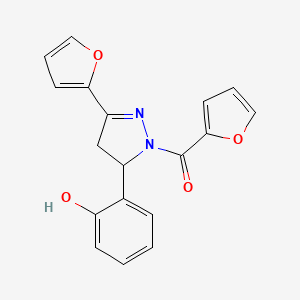
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)
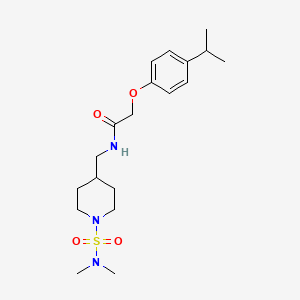

![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)
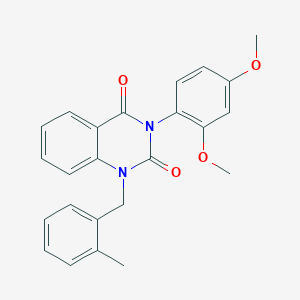
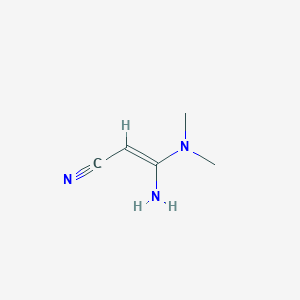

![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)
